Scientific research primarily explores the properties and applications of the free base form, 2,5-Diaminotoluene. This suggests that the dihydrochloride salt form might be less commonly used in research settings.
Based on the properties of the free base, 2,5-Diaminotoluene, researchers might explore the dihydrochloride salt for applications in:
2,5-Diaminotoluene dihydrochloride is an organic compound with the formula C₆H₃(NH₂)₂CH₃·2HCl. It is a colorless crystalline solid, although commercial samples may appear colored due to oxidation. This compound is primarily recognized for its application in hair dyes, where it serves as a less toxic alternative to phenylenediamine. It is one of the six isomers of diamino toluene, with unique properties and applications in various industries, particularly in cosmetics and textiles .
Several synthesis methods for 2,5-diaminotoluene dihydrochloride include:
Uniqueness: 2,5-Diaminotoluene dihydrochloride is particularly valued for its lower toxicity compared to phenylenediamine while still providing effective dyeing properties. Its ability to produce a wide range of colors makes it versatile for cosmetic applications .
Interaction studies have shown that formulations containing 2,5-diaminotoluene dihydrochloride can penetrate human skin at varying rates depending on the presence of couplers and hydrogen peroxide. In vitro studies demonstrated significant absorption rates under different conditions, indicating its effectiveness as a dye precursor while also raising concerns about skin sensitization and potential toxicity .
2,5-Diaminotoluene dihydrochloride is an organic compound with the molecular formula C₇H₁₂Cl₂N₂, representing the dihydrochloride salt of 2,5-diaminotoluene [1] [5] [9]. The compound consists of a benzene ring substituted with two amino groups at the 2 and 5 positions and a methyl group, forming the parent diamine structure [3]. The systematic chemical name is 2-methylbenzene-1,4-diamine dihydrochloride, also known as 2-methyl-1,4-phenylenediamine dihydrochloride [1] [6] [15].
The molecular weight of 2,5-diaminotoluene dihydrochloride is 195.09 daltons [1] [5] [6]. The compound exists as a dihydrochloride salt where two hydrochloride molecules are associated with the diamine base through ionic interactions [1] [9]. The Chemical Abstracts Service registry number is 615-45-2, and the compound has multiple synonyms including 2,5-toluenediamine dihydrochloride and tolylene-2,5-diamine dihydrochloride [1] [2] [6].
The structural configuration shows the amino groups positioned para to each other on the aromatic ring, with the methyl substituent ortho to one of the amino groups [8]. This specific arrangement influences the compound's chemical reactivity and physical properties compared to other diaminotoluene isomers [8].
The melting point of 2,5-diaminotoluene dihydrochloride has been reported as 34-36°C according to literature sources [5]. This relatively low melting point is characteristic of the dihydrochloride salt form. The compound exhibits thermal decomposition behavior rather than a clear boiling point, with decomposition occurring at elevated temperatures [8] [10].
Thermal analysis indicates that the compound has limited thermal stability, with decomposition processes beginning well below typical boiling temperatures [8]. The relatively low melting point compared to the free base form (which melts at 64°C) reflects the influence of the hydrochloride salt formation on the crystal lattice energy [8] [20].
2,5-Diaminotoluene dihydrochloride demonstrates good water solubility, which is a characteristic feature distinguishing it from its free base form [1] [2] [6]. The compound is described as "soluble in water" in multiple technical specifications [1] [15]. This enhanced aqueous solubility compared to the free base is attributed to the ionic nature of the dihydrochloride salt [8].
The following solubility profile has been established for 2,5-diaminotoluene dihydrochloride:
Solvent | Solubility |
---|---|
Water | Soluble [1] [15] |
Dimethyl sulfoxide | Limited solubility data available |
Ethanol | Limited solubility data available |
Organic solvents | Generally lower solubility than aqueous systems |
The enhanced water solubility of the dihydrochloride salt makes it more suitable for aqueous formulations compared to the free base, which has significantly different solubility characteristics [8].
When dissolved in water, 2,5-diaminotoluene dihydrochloride forms acidic solutions due to the presence of hydrochloride groups [8]. The pH of saturated aqueous solutions has been reported as approximately 2.47 at 20°C for related toluenediamine sulfate salts, indicating the acidic nature of diamine salt solutions [8].
The compound exhibits typical behavior of an aromatic diamine salt, with the protonated amino groups contributing to the solution's acidity [8]. The pKa values for the related free base have been calculated as 6.39 and 2.77, indicating the basicity of the amino groups in the neutral form [8].
2,5-Diaminotoluene dihydrochloride typically appears as a white to gray to red powder or crystalline material [1] [15]. The color can vary from white to reddish hues depending on the degree of oxidation and storage conditions [1] [2]. Commercial samples often show coloration due to air oxidation, which is a common characteristic of aromatic diamines [13].
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere [1] [15]. Storage recommendations specify keeping the material in a cool, dark place at temperatures below 15°C and under inert gas atmosphere to prevent degradation [1] [15]. The compound should be stored in tightly closed containers to minimize exposure to air and moisture [1] [15].
Stability studies have shown that 2,5-diaminotoluene dihydrochloride maintains its chemical integrity when stored under appropriate conditions [8]. However, exposure to air and light can lead to oxidative degradation, resulting in color changes and potential loss of purity [13]. The compound's appearance may darken upon prolonged storage or exposure to oxidizing conditions [13].
Limited crystallographic data is available specifically for 2,5-diaminotoluene dihydrochloride in the literature searched. However, related aromatic diamine dihydrochloride compounds typically crystallize in monoclinic or orthorhombic crystal systems [24]. For comparison, ortho-phenylenediamine dihydrochloride has been characterized with a monoclinic crystal system, space group C2/c, with unit cell parameters a=7.324(2) Å, b=14.497(5) Å, c=7.992(3) Å, and β=94.04(4)° [24].
The crystal structure of aromatic diamine dihydrochlorides generally involves ionic interactions between the protonated diamine cations and chloride anions [24] [25]. These compounds often form three-dimensional ionic networks stabilized by hydrogen bonding between the ammonium groups and chloride ions [24].
Specific X-ray diffraction patterns for 2,5-diaminotoluene dihydrochloride were not found in the available literature. However, aromatic diamine dihydrochlorides typically exhibit characteristic diffraction patterns reflecting their ionic crystal structures [24]. The diffraction patterns would be expected to show peaks corresponding to the ordered arrangement of the organic cations and chloride anions in the crystal lattice [24].
The crystalline nature of the compound is evidenced by its description as appearing in powder to crystal form [1] [6]. The degree of crystallinity can affect the compound's physical properties and stability characteristics [24].
While specific polymorphism data for 2,5-diaminotoluene dihydrochloride was not identified in the literature reviewed, related aromatic diamine salts can exhibit polymorphic behavior [24]. Some diamine dihydrochlorides have been reported to crystallize in multiple crystal forms, including both monoclinic and orthorhombic phases [24].
The potential for polymorphism in 2,5-diaminotoluene dihydrochloride could influence its physical properties such as solubility, stability, and processing characteristics. The compound's hygroscopic nature and tendency toward color changes suggest that different hydration states or crystal modifications might exist under varying environmental conditions [1] [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₂Cl₂N₂ | [1] [5] [9] |
Molecular Weight | 195.09 g/mol | [1] [5] [6] |
CAS Number | 615-45-2 | [1] [2] [6] |
Melting Point | 34-36°C | [5] |
Physical State | Solid (powder to crystal) | [1] [6] |
Appearance | White to gray to red | [1] [15] |
Water Solubility | Soluble | [1] [15] |
Hygroscopic Nature | Yes | [1] [15] |
Acute Toxic;Irritant